molecular formula C15H17NO B568119 Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)- CAS No. 123982-82-1

Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)-

Cat. No. B568119
M. Wt: 227.307
InChI Key: KHMOVQVVIPNUFM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)-” is based on its molecular formula, C15H17NO . Detailed structural analysis would require more specific information such as bond lengths and angles, which are not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)-” include its molecular formula C15H17NO and molecular weight 227.307 . Other properties such as melting point, boiling point, and density are not provided in the available resources .

Safety And Hazards

“Benzenemethanamine,a-methyl-2-(phenylmethoxy)-, (S)-” is not intended for human or veterinary use. For safety data and hazards, one should refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(1S)-1-(2-phenylmethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10,12H,11,16H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMOVQVVIPNUFM-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[2-(benzyloxy)phenyl]ethanamine

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